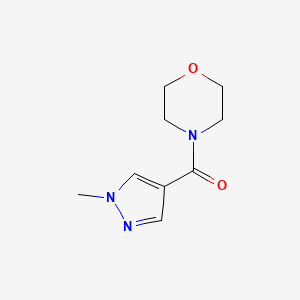
3-indol-1-yl-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-indol-1-yl-N,N-dimethylpropanamide, also known as IDM, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. IDM has gained significant attention in recent years due to its potential therapeutic applications in various medical conditions.
Mechanism of Action
3-indol-1-yl-N,N-dimethylpropanamide acts as a potent agonist of the CB1 receptor, which is widely expressed in the central nervous system. The activation of CB1 receptor by 3-indol-1-yl-N,N-dimethylpropanamide leads to the modulation of various signaling pathways, including the G protein-coupled receptor signaling, the adenylyl cyclase pathway, and the mitogen-activated protein kinase pathway. The activation of CB1 receptor by 3-indol-1-yl-N,N-dimethylpropanamide also leads to the modulation of neurotransmitter release, including the inhibition of glutamate and GABA release.
Biochemical and Physiological Effects
3-indol-1-yl-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 3-indol-1-yl-N,N-dimethylpropanamide has also been shown to have analgesic effects by modulating the pain signaling pathway. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-indol-1-yl-N,N-dimethylpropanamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for the precise modulation of the endocannabinoid system. 3-indol-1-yl-N,N-dimethylpropanamide is also stable and has a long half-life, which allows for the prolonged exposure of cells or tissues to the compound. However, 3-indol-1-yl-N,N-dimethylpropanamide also has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability in certain biological systems. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-indol-1-yl-N,N-dimethylpropanamide. One direction is to investigate the potential therapeutic applications of 3-indol-1-yl-N,N-dimethylpropanamide in various medical conditions, including cancer, epilepsy, and other neurological disorders. Another direction is to investigate the role of 3-indol-1-yl-N,N-dimethylpropanamide in the modulation of the endocannabinoid system and its interaction with other signaling pathways. Furthermore, the development of novel synthetic cannabinoids based on the structure of 3-indol-1-yl-N,N-dimethylpropanamide may lead to the discovery of new compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of 3-indol-1-yl-N,N-dimethylpropanamide involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethanone with N,N-dimethylpropanamide in the presence of a reducing agent. The reaction takes place under mild conditions and yields a pure product with high purity. The synthesis method of 3-indol-1-yl-N,N-dimethylpropanamide has been optimized to improve the yield and reduce the cost of production.
Scientific Research Applications
3-indol-1-yl-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. 3-indol-1-yl-N,N-dimethylpropanamide has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide has been used as a tool compound in the study of the endocannabinoid system and its role in various physiological processes.
properties
IUPAC Name |
3-indol-1-yl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-14(2)13(16)8-10-15-9-7-11-5-3-4-6-12(11)15/h3-7,9H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLJJJCTQHNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-indol-1-yl-N,N-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)



![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)



